NMDAR antagonist 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NMDAR antagonist 1 is a type of drug that has been developed for use in treating neurological and psychiatric disorders. It is a non-competitive antagonist of the N-methyl-D-aspartate receptor (NMDAR), a type of glutamate receptor found in the brain and other parts of the nervous system. NMDAR antagonists are believed to play a role in modulating the activity of excitatory neurons, which can help to reduce the symptoms of various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Neurodegenerative Diseases

NMDAR antagonist 1 plays a crucial role in the permeability of Ca 2+ ions and excitatory neurotransmission in the brain . It regulates other neurotransmission systems and is therefore involved in essential functions such as synaptic transmission, learning and memory, plasticity, and excitotoxicity . It has been studied for its potential in treating neurodegenerative diseases like Alzheimer’s, Huntington’s, and Parkinson’s disease .

Alzheimer’s Disease

The pharmacology of different NMDAR antagonists and their therapeutic potentialities has been presented. In particular, a focus has been given on fluoroethylnormemantine (FENM), an investigational drug with very promising development as a neuroprotective agent in Alzheimer’s disease .

Post-Traumatic Stress Disorder

NMDAR antagonist 1 has been reported to have efficacy as an anxiolytic drug in post-traumatic stress disorder .

Immunohistochemistry and Other Applications

Antibodies that detect NMDAR1 can be used in several scientific applications, including Immunohistochemistry, Western Blot, Immunocytochemistry, ELISA and Flow Cytometry .

Ischemic and Reperfusion Injury of the Heart

NMDAR antagonists, especially MK-801, applied in postconditioning had a marked antioxidative effect with a most pronounced protective effect. The results from this study suggest that NMDARs could be a potential therapeutic target in the prevention and treatment of ischemic and reperfusion injury of the heart .

Anti-NMDAR Encephalitis

Pathogenic autoantibody targeting of the GluN1 subunit of NMDARs, as in anti-NMDAR encephalitis, leads to altered NMDAR trafficking and synaptic localization .

Mécanisme D'action

Target of Action

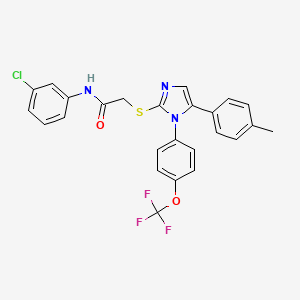

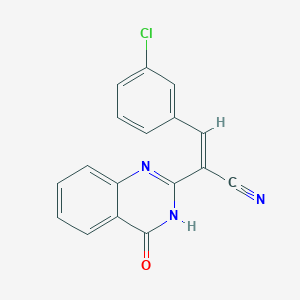

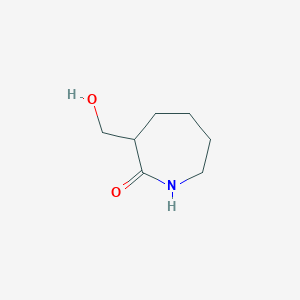

NMDAR antagonist 1, also known as “(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide”, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDARs are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function .

Mode of Action

NMDAR antagonist 1 acts by inhibiting the action of NMDARs . It binds to the receptor and antagonizes, or inhibits, its function . This inhibition prevents the influx of calcium ions (Ca2+) through the NMDAR channels, thus preventing neuronal membrane depolarization and downstream signaling mechanisms .

Biochemical Pathways

The inhibition of NMDARs affects several biochemical pathways. The primary pathway involves the regulation of synaptic plasticity and memory function . Abnormal expression levels of NMDARs can be involved in numerous neurological disorders and pathological conditions . Hypofunction of NMDARs can result in cognitive defects; overstimulation of NMDARs causes excitotoxicity and subsequent neurodegeneration .

Pharmacokinetics

It is known that most nmdar antagonists are metabolized in the liver . Frequent administration of most NMDAR antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDAR antagonists from the bloodstream .

Result of Action

The inhibition of NMDARs by NMDAR antagonist 1 can have several effects at the molecular and cellular level. These include alterations in mood, hallucinations, paranoid delusions, confusion, difficulty concentrating, agitation, nightmares, catatonia, ataxia, anesthesia, and learning and memory deficits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NMDAR antagonist 1. For instance, oxidative stress, kynurenic acid, and hypoxia may potentially elicit NMDAR hypofunction . .

Propriétés

IUPAC Name |

(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHFPVRYYJGAJY-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=NC3=C(CN2[C@@H]1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)

![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2391963.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)